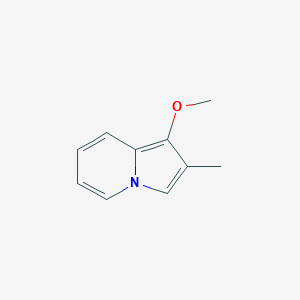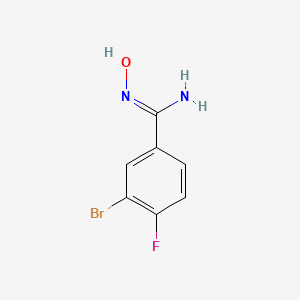
3-Bromo-4-fluorobenzamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluorobenzamidoxime is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of benzamidoxime, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorobenzamidoxime typically involves the reaction of 3-bromo-4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol at a temperature of 75°C for 24 hours. The product is then isolated by cooling, concentrating, and partitioning with ethyl acetate and water, followed by drying and concentrating to obtain the amide oxime as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluorobenzamidoxime can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydroxylamine Hydrochloride: Used in the synthesis of the compound from 3-bromo-4-fluorobenzonitrile.
Triethylamine: Acts as a base in the synthesis reaction.
Ethanol: Solvent used in the reaction.
Major Products Formed
The major product formed from the synthesis reaction is this compound itself. Further reactions can yield various substituted derivatives depending on the reagents and conditions employed.
Scientific Research Applications
3-Bromo-4-fluorobenzamidoxime has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorobenzamidoxime involves its interaction with specific molecular targets, leading to various biochemical effects The exact pathways and targets depend on the specific application and context of its use
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzaldehyde: A related compound with similar structural features but different functional groups.
3-Bromo-4-fluorobenzonitrile: The precursor used in the synthesis of 3-Bromo-4-fluorobenzamidoxime.
3-Bromo-4-fluorobenzylamine:
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of the amidoxime functional group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
845866-56-0 |
|---|---|
Molecular Formula |
C7H6BrFN2O |
Molecular Weight |
233.04 g/mol |
IUPAC Name |
3-bromo-4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11) |
InChI Key |
VDRMGMVSAHIQPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=NO)N)Br)F |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)Br)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



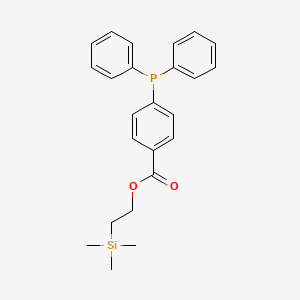



![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)
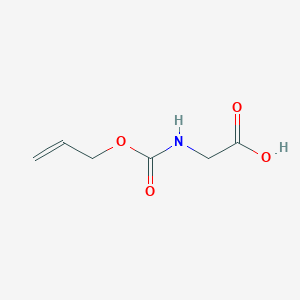
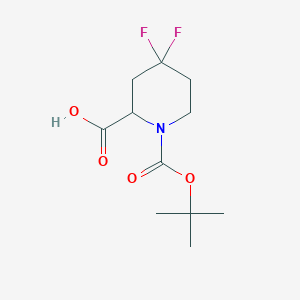
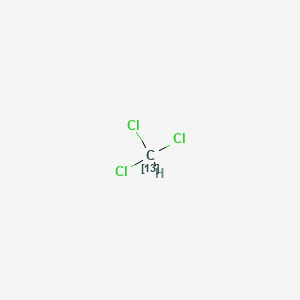
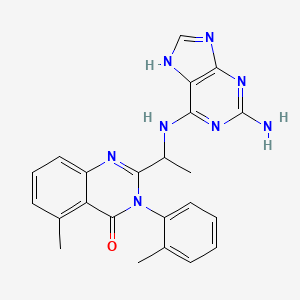
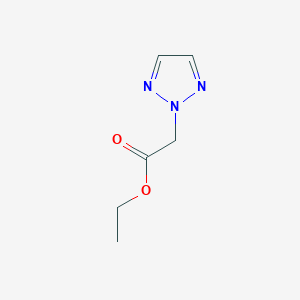
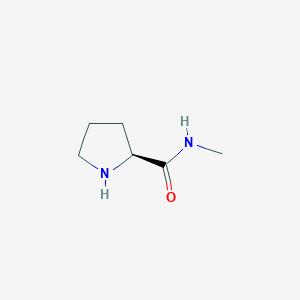
![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)
